molecular formula C12H17BrN2O3S B2833801 3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448128-39-9

3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2833801
CAS No.: 1448128-39-9
M. Wt: 349.24
InChI Key: XDTWDWATCHPSLS-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic compound with the molecular formula C12H17BrN2O3S It is characterized by the presence of a bromine atom at the third position of the pyridine ring and an ethylsulfonyl piperidine moiety attached via an oxygen atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of Ethylsulfonyl Piperidine: The piperidine ring is functionalized with an ethylsulfonyl group through a nucleophilic substitution reaction using ethylsulfonyl chloride and a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of the brominated pyridine with the ethylsulfonyl piperidine moiety via an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine.

Scientific Research Applications

3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl piperidine moiety may enhance its binding affinity and specificity for certain targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Bromo-2-((1-(propylsulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Chloro-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine

Uniqueness

3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the presence of the ethylsulfonyl piperidine moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications .

Properties

IUPAC Name

3-bromo-2-(1-ethylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c1-2-19(16,17)15-8-5-10(6-9-15)18-12-11(13)4-3-7-14-12/h3-4,7,10H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTWDWATCHPSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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